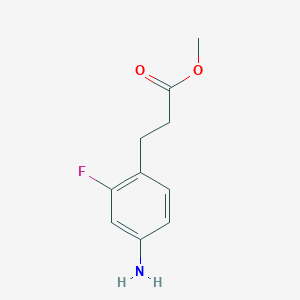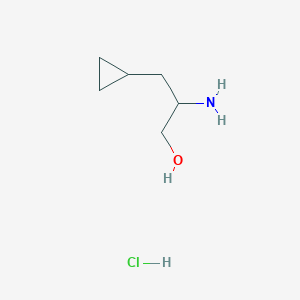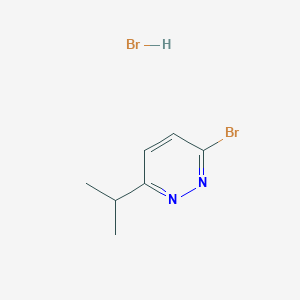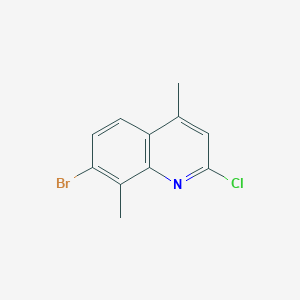![molecular formula C9H16Cl2N4O B1382919 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride CAS No. 1803593-49-8](/img/structure/B1382919.png)
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” is a complex organic molecule. It appears to be related to the class of compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring1. However, specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds, such as pyridines and imidazo[1,2-a]pyridines, has been reported in the literature23. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields2. However, the specific synthesis process for “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” is not explicitly mentioned in the available sources.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques and quantum chemical calculations45. These studies focus on the structural, energetic, and vibrational properties of the molecules. However, the specific molecular structure analysis for “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” is not detailed in the available sources.
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as pyridines and imidazo[1,2-a]pyridines, have been reported2. However, the specific chemical reactions involving “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not explicitly mentioned in the available sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 5-(aminomethyl)pyridine-2-carboxamide, have been reported6. However, the specific physical and chemical properties of “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not explicitly mentioned in the available sources.
Wissenschaftliche Forschungsanwendungen
Antitubercular Agent Development
A study by Tang et al. (2015) explored the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, including compounds structurally similar to 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride, as new anti-Mycobacterium tuberculosis agents. These compounds showed promising in vitro potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Tang et al., 2015).
Anticancer and Anti-Inflammatory Applications
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with potential applications as anticancer and anti-5-lipoxygenase agents, indicating possible utility in inflammatory diseases (Rahmouni et al., 2016).
Antitumor Activities
Hafez et al. (2013) reported on the synthesis of pyrazolo[1,5-a]-pyrimidine derivatives and their evaluation for in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).
Antimicrobial Activity
Abdallah and Elgemeie (2022) synthesized pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, highlighting their potential as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).
Synthesis Methods
Drev et al. (2014) studied the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, which may include methods applicable to the synthesis of 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride (Drev et al., 2014).
Fluorescence Dyes
Chen et al. (2012) synthesized tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, which could be related to the development of fluorescence dyes involving similar chemical structures (Chen et al., 2012).
Safety And Hazards
The safety and hazards associated with similar compounds, such as 5-(aminomethyl)pyridine-2-carboxamide, have been reported6. However, the specific safety and hazards associated with “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not detailed in the available sources.
Zukünftige Richtungen
The future directions for the study of similar compounds, such as imidazo[1,2-a]pyridines, have been discussed, particularly in the context of their potential as anti-tuberculosis agents5. However, the specific future directions for the study of “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not explicitly mentioned in the available sources.
Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on the specific compound “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride”. Further research and studies would be needed for a more detailed and comprehensive analysis.
Eigenschaften
IUPAC Name |
5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-4-6-1-2-13-8(3-6)7(5-12-13)9(11)14;;/h5-6H,1-4,10H2,(H2,11,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJGPBIUZQELEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N)CC1CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)
![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)
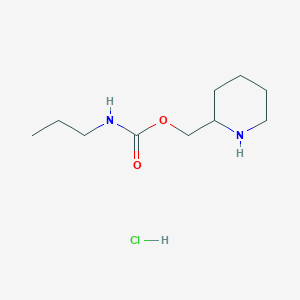
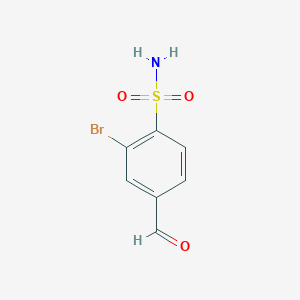
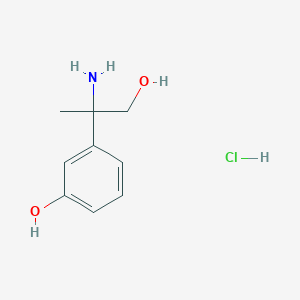
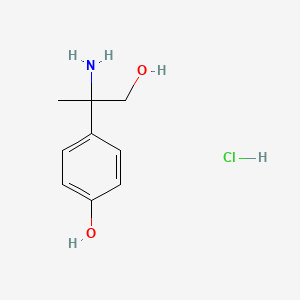
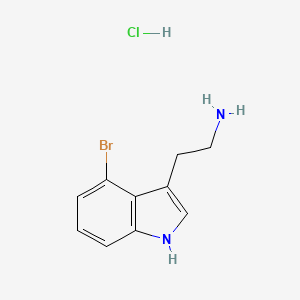
![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)
